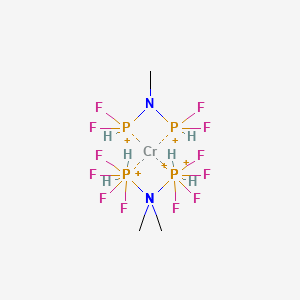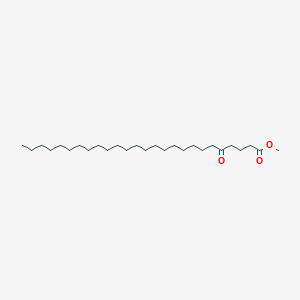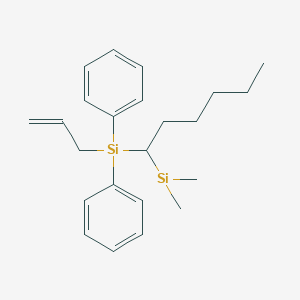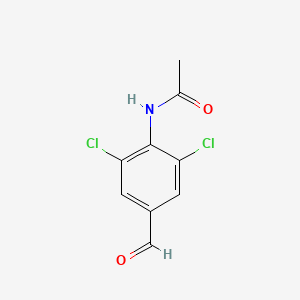
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P')-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- is a coordination compound with the formula C₃H₉CrF₁₂N₃P₆ and a molecular weight of 552.9432 g/mol . This compound is notable for its unique structure, which includes chromium as the central metal atom coordinated with three methylimidodiphosphorous tetrafluoride ligands.
Méthodes De Préparation
The synthesis of Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- involves the coordination of chromium with methylimidodiphosphorous tetrafluoride ligands. The specific synthetic routes and reaction conditions for this compound are not widely documented. general methods for synthesizing similar coordination compounds typically involve the reaction of chromium salts with the desired ligands under controlled conditions. Industrial production methods would likely involve scaling up these laboratory procedures, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- can undergo various chemical reactions, including:
Oxidation and Reduction: Chromium compounds are known for their ability to participate in redox reactions.
Substitution Reactions: Ligand exchange reactions are common in coordination chemistry.
Hydrolysis: Chromium tetrafluoride, a related compound, is known to hydrolyze readily in moist air, forming Cr³⁺ and CrO₄²⁻ ions.
Applications De Recherche Scientifique
Chemistry: As a coordination compound, it can be used in studies related to ligand exchange, redox reactions, and coordination chemistry.
Biology and Medicine: Chromium compounds have been studied for their biological effects, including their role in glucose metabolism and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- involves its interaction with molecular targets through coordination chemistry. The chromium center can participate in redox reactions, ligand exchange, and other chemical processes. The specific pathways and molecular targets would depend on the context of its application, such as its role in catalysis or biological systems .
Comparaison Avec Des Composés Similaires
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- can be compared with other chromium coordination compounds, such as:
Chromium(IV) fluoride (CrF₄): This compound has a different coordination environment and chemical properties, including its rapid hydrolysis in the presence of moisture.
Tris(2,4-pentanedionato)chromium(III): This compound is another example of a chromium coordination complex, synthesized using acetylacetonate ligands.
Chromium, tris(methylimidodiphosphorous tetrafluoride-P,P’)- is unique due to its specific ligands and coordination environment, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
63404-40-0 |
|---|---|
Formule moléculaire |
C3H15CrF12N3P6+6 |
Poids moléculaire |
558.99 g/mol |
Nom IUPAC |
chromium;[difluorophosphaniumyl(methyl)amino]-difluorophosphanium |
InChI |
InChI=1S/3CH3F4NP2.Cr/c3*1-6(7(2)3)8(4)5;/h3*1H3;/p+6 |
Clé InChI |
LISHJRJIKFWRRM-UHFFFAOYSA-T |
SMILES canonique |
CN([PH+](F)F)[PH+](F)F.CN([PH+](F)F)[PH+](F)F.CN([PH+](F)F)[PH+](F)F.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)



![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)

![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)




![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
